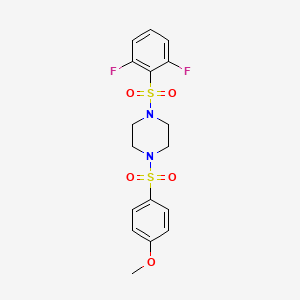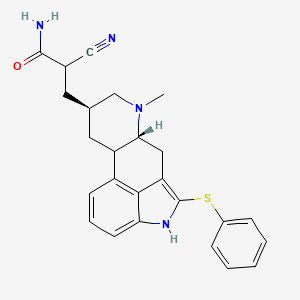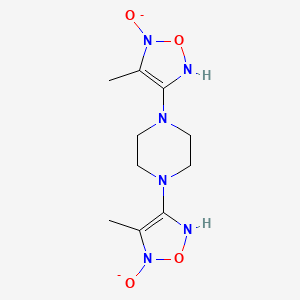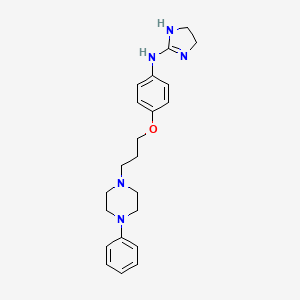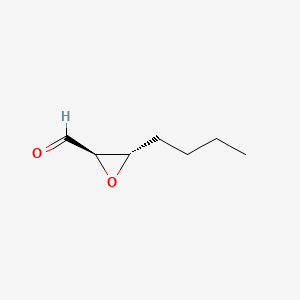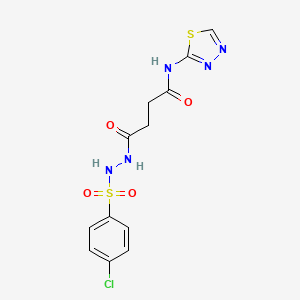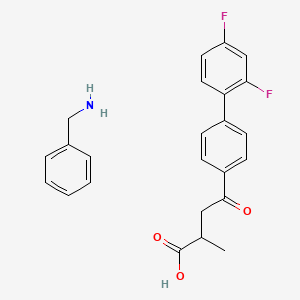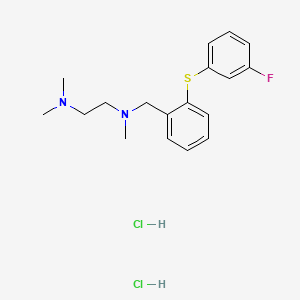
1,2,3,4-Tetrahydro-2-(2-ethoxy-2-oxoethyl)-2-methylisoquinolinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydro-2-(2-ethoxy-2-oxoethyl)-2-methylisoquinolinium iodide is a quaternary ammonium compound with a complex structure. It is known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of an isoquinolinium core, which is a bicyclic structure containing nitrogen, and an ethoxy-oxoethyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-2-(2-ethoxy-2-oxoethyl)-2-methylisoquinolinium iodide typically involves the quaternization of isoquinoline derivatives. One common method includes the reaction of 2-methylisoquinoline with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting intermediate is then treated with methyl iodide to form the final quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-2-(2-ethoxy-2-oxoethyl)-2-methylisoquinolinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy-oxoethyl side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.
Major Products
The major products formed from these reactions include N-oxides, tertiary amines, and substituted derivatives with various functional groups.
Scientific Research Applications
1,2,3,4-Tetrahydro-2-(2-ethoxy-2-oxoethyl)-2-methylisoquinolinium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-2-(2-ethoxy-2-oxoethyl)-2-methylisoquinolinium iodide involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group can interact with negatively charged sites on proteins, affecting their function. Additionally, the compound can modulate signaling pathways by binding to specific receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A structurally related compound with similar biological activities.
2-Methylisoquinolinium iodide: Another quaternary ammonium compound with comparable chemical properties.
Ethyl bromoacetate derivatives: Compounds with similar side chains and reactivity.
Uniqueness
1,2,3,4-Tetrahydro-2-(2-ethoxy-2-oxoethyl)-2-methylisoquinolinium iodide is unique due to its specific combination of an isoquinolinium core and an ethoxy-oxoethyl side chain. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
200064-93-3 |
|---|---|
Molecular Formula |
C14H20INO2 |
Molecular Weight |
361.22 g/mol |
IUPAC Name |
ethyl 2-(2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl)acetate;iodide |
InChI |
InChI=1S/C14H20NO2.HI/c1-3-17-14(16)11-15(2)9-8-12-6-4-5-7-13(12)10-15;/h4-7H,3,8-11H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
LUWVIMUPKUFTCG-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C[N+]1(CCC2=CC=CC=C2C1)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


